molecular formula C13H6ClF2N3O2 B12640828 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione CAS No. 918961-31-6

6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione

Cat. No.: B12640828
CAS No.: 918961-31-6
M. Wt: 309.65 g/mol
InChI Key: UAKRPNSDOOHCBN-UHFFFAOYSA-N
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Description

6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position, a difluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Attachment of the Difluoroanilino Group: The difluoroanilino group can be introduced via nucleophilic aromatic substitution reactions using 2,4-difluoroaniline and suitable leaving groups.

    Formation of the Dione Structure: The dione structure can be formed through oxidation reactions using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione structure to diols or other reduced forms.

    Substitution: The chloro and difluoroanilino groups can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols. Substitution reactions can result in a variety of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Difluoroanilino)-1H-indazole-4,7-dione: Lacks the chloro group at the 6th position.

    6-Chloro-1H-indazole-4,7-dione: Lacks the difluoroanilino group at the 5th position.

    5-Anilino-1H-indazole-4,7-dione: Lacks the difluoro substituents on the anilino group.

Uniqueness

6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione is unique due to the presence of both the chloro and difluoroanilino groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

918961-31-6

Molecular Formula

C13H6ClF2N3O2

Molecular Weight

309.65 g/mol

IUPAC Name

6-chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione

InChI

InChI=1S/C13H6ClF2N3O2/c14-9-11(18-8-2-1-5(15)3-7(8)16)12(20)6-4-17-19-10(6)13(9)21/h1-4,18H,(H,17,19)

InChI Key

UAKRPNSDOOHCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl

Origin of Product

United States

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